molecular formula C16H15N B12656267 5-Methyl-5,6-dihydrodibenzo(b,f)azocine CAS No. 33607-15-7

5-Methyl-5,6-dihydrodibenzo(b,f)azocine

Cat. No.: B12656267
CAS No.: 33607-15-7
M. Wt: 221.30 g/mol
InChI Key: IVOFJIIPVDWCEX-KHPPLWFESA-N
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Description

5-Methyl-5,6-dihydrodibenzo(b,f)azocine is an organic compound with the molecular formula C16H15N It belongs to the class of azocines, which are heterocyclic compounds containing a nitrogen atom in an eight-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5,6-dihydrodibenzo(b,f)azocine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobiphenyl with formaldehyde and a suitable acid catalyst to form the azocine ring. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the azocine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Methyl-5,6-dihydrodibenzo(b,f)azocine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-5,6-dihydrodibenzo(b,f)azocine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 5,6-Dihydrodibenzo(b,f)azocine
  • 5-Methyl-5,6-dihydro-1H-benzo[b]azepine
  • 5-Methyl-5,6-dihydro-1H-benzo[c]azepine

Comparison: 5-Methyl-5,6-dihydrodibenzo(b,f)azocine is unique due to its specific structural configuration and the presence of a methyl group at the 5-position. This structural feature can influence its reactivity, stability, and biological activity compared to similar compounds. For example, the presence of the methyl group may enhance its binding affinity to certain targets or alter its metabolic pathways.

Properties

CAS No.

33607-15-7

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

(11Z)-5-methyl-6H-benzo[c][1]benzazocine

InChI

InChI=1S/C16H15N/c1-17-12-15-8-3-2-6-13(15)10-11-14-7-4-5-9-16(14)17/h2-11H,12H2,1H3/b11-10-

InChI Key

IVOFJIIPVDWCEX-KHPPLWFESA-N

Isomeric SMILES

CN1CC2=CC=CC=C2/C=C\C3=CC=CC=C31

Canonical SMILES

CN1CC2=CC=CC=C2C=CC3=CC=CC=C31

Origin of Product

United States

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